2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a benzoic acid moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Amidation: The amide bond formation between the pyrazole derivative and benzoic acid can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrazole ring or the benzoic acid moiety.
Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups, facilitating the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in biochemical assays to study enzyme kinetics or protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylbenzoic acid: Shares the benzoic acid moiety but lacks the pyrazole ring.
2-methyl-4-bromopyrazole: Contains the pyrazole ring with similar substitutions but lacks the benzoic acid moiety.
4-bromo-2-methylimidazole: Similar heterocyclic structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(4-bromo-2-methylpyrazole-3-amido)benzoic acid is unique due to the combination of its pyrazole ring and benzoic acid moiety, linked through an amide bond. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H10BrN3O3 |
---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19) |
InChI Key |
FPJRAVGWEMKZST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.